molecular formula C15H13NO4S B2783900 N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide CAS No. 2034437-39-1

N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide

Cat. No. B2783900
M. Wt: 303.33
InChI Key: QGBPPNPBIHSALW-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .

Scientific Research Applications

Anticancer Agent

Field

This application falls under the field of Oncology Research , specifically in the treatment of Breast Cancer .

Application Summary

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” derivatives have been synthesized and studied for their inhibitory effects on Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Methods of Application

The derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .

Results

Compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, some derivatives showed excellent enzyme inhibition against CA IX .

Kinase Inhibitor

Field

This application is in the field of Neuro-Oncology , specifically in the treatment of Glioblastoma (GBM) .

Application Summary

Benzenesulfonamide analogs, including “N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide”, have been identified as kinase inhibitors with promising anticancer properties . They have been synthesized and their inhibitory activities in TrkA overexpressing cells, U87 and MEF cells, were investigated .

Methods of Application

The cytotoxic effect of benzenesulfonamide derivatives was determined using trypan blue exclusion assays . The mode of interaction of benzenesulfonamides with TrkA was predicted by docking and structural analysis .

Results

Two specific compounds showed acceptable binding energies with the active sites for human nerve growth factor receptor, TrkA .

Antimicrobial Agent

Field

This application falls under the field of Microbiology , specifically in the development of Antimicrobial Agents .

Application Summary

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” derivatives have been synthesized and studied for their inhibitory effects on Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many bacteria, and its selective inhibition can be a useful target for discovering novel antimicrobial agents .

Methods of Application

The derivatives were evaluated for their anti-proliferative activity against various bacterial strains .

Results

Some derivatives showed significant inhibitory effect against various bacterial strains, revealing their potential as antimicrobial agents .

Proline-Derived Benzenesulfonamides

Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Proline-Derived Benzenesulfonamides .

Application Summary

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used in the synthesis of proline-derived benzenesulfonamides . These compounds have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .

Methods of Application

The synthesis involves base-mediated coupling reactions of benzenesulfonyl azides with proline .

Results

The resulting proline-derived benzenesulfonamides have shown promising results in various biological applications .

Green and Economical Method for S(O)2–N Coupling

Field

This application falls under the field of Green Chemistry .

Application Summary

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used in the development of a green and economical method for S(O)2–N coupling . This method involves dual copper and visible light catalysis under redox-neutral conditions .

Methods of Application

The reaction intelligently utilized triplet nitrene intermediate induced by visible light .

Results

This method is considered efficient and environmentally friendly .

Safety And Hazards

The safety data sheet for benzenesulfonamide suggests that it is harmful if swallowed and recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-21(18,13-5-2-1-3-6-13)16-11-12-8-9-15(20-12)14-7-4-10-19-14/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPPNPBIHSALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide

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